molecular formula C14H12N6 B14227875 1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- CAS No. 628732-65-0

1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)-

Cat. No.: B14227875
CAS No.: 628732-65-0
M. Wt: 264.29 g/mol
InChI Key: NNEXMQHFVWHKPT-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- is a heterocyclic compound with the molecular formula C12H8N6. This compound is known for its unique structure, which includes a tetrazine ring substituted with two 3-methyl-2-pyridinyl groups. It is a red to dark red crystalline solid that is slightly soluble in water but soluble in organic solvents such as methanol, ethanol, and dimethylformamide .

Preparation Methods

The synthesis of 1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- typically involves the reaction of 2-pyridinecarboxaldehyde with 4-aminopyridine under acidic conditions to form the corresponding imidazole derivative. This intermediate is then subjected to neutralization and heating to yield the desired tetrazine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridazine derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of various substituted tetrazines[][3].

Common reagents used in these reactions include copper(II) salts, enamine derivatives, and cyclic ketones. The major products formed from these reactions are often pyridazine and pyridyl derivatives .

Mechanism of Action

The mechanism by which 1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- exerts its effects involves its ability to act as an electron-deficient diene in the inverse electron demand Diels-Alder reaction. This reaction mechanism allows it to form stable adducts with electron-rich dienophiles, making it a valuable tool in bioorthogonal chemistry . The molecular targets and pathways involved include the formation of stable covalent bonds with target molecules, facilitating their detection or modification .

Comparison with Similar Compounds

1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- can be compared with other similar compounds such as:

The uniqueness of 1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications compared to its analogs.

Properties

CAS No.

628732-65-0

Molecular Formula

C14H12N6

Molecular Weight

264.29 g/mol

IUPAC Name

3,6-bis(3-methylpyridin-2-yl)-1,2,4,5-tetrazine

InChI

InChI=1S/C14H12N6/c1-9-5-3-7-15-11(9)13-17-19-14(20-18-13)12-10(2)6-4-8-16-12/h3-8H,1-2H3

InChI Key

NNEXMQHFVWHKPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=NN=C(N=N2)C3=C(C=CC=N3)C

Origin of Product

United States

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